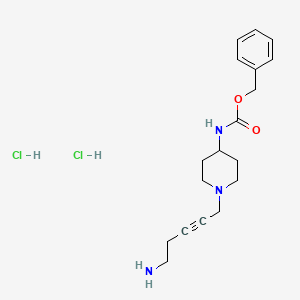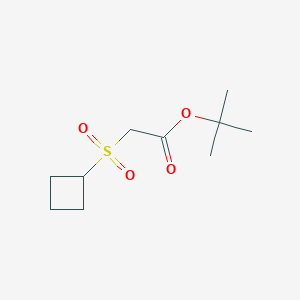![molecular formula C10H11N3 B13102638 1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-c]pyrimidine](/img/structure/B13102638.png)
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-c]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-c]pyrimidine is a heterocyclic compound that belongs to the class of benzimidazole condensed ring systemsThe structure of this compound consists of a fused ring system combining benzimidazole and pyrimidine moieties, which imparts unique chemical and biological properties .
準備方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-c]pyrimidine can be synthesized through various synthetic routes. One common method involves the one-pot two-component thermal cyclization reaction of 2-aminobenzimidazole and P-substituted methyl cinnamates . This reaction typically requires heating under reflux conditions to facilitate the cyclization process.
Another approach involves the use of 2-cyanomethylbenzimidazole and trichloroacetonitrile, followed by condensation with ethyl orthoformate . This method also requires specific reaction conditions, such as the presence of a base and heating under reflux.
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity. For example, copper-catalyzed coupling and cyclization reactions have been employed to synthesize this compound efficiently .
化学反応の分析
Types of Reactions
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-c]pyrimidine has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation . The compound’s ability to intercalate with DNA and disrupt cellular processes is also a key aspect of its mechanism of action .
類似化合物との比較
Similar Compounds
3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine: Similar in structure but lacks the tetrahydro moiety.
Benzo[4,5]imidazo[1,2-a]pyrimidine: Another related compound with a different ring fusion pattern.
Uniqueness
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-c]pyrimidine is unique due to its specific ring fusion and tetrahydro moiety, which confer distinct chemical and biological properties.
特性
分子式 |
C10H11N3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
1,2,3,4-tetrahydropyrimido[1,6-a]benzimidazole |
InChI |
InChI=1S/C10H11N3/c1-2-4-9-8(3-1)12-10-5-6-11-7-13(9)10/h1-4,11H,5-7H2 |
InChIキー |
SPYWPBUKSUQXDS-UHFFFAOYSA-N |
正規SMILES |
C1CNCN2C1=NC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B13102574.png)






![1,5-Dimethyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13102610.png)

![[(2R,3R,4R,5S,6R)-3,4-dibenzoyloxy-5-hydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl benzoate](/img/structure/B13102630.png)


![Ethyl 2-(imidazo[1,2-a]pyrazin-2-yl)acetate](/img/structure/B13102651.png)
